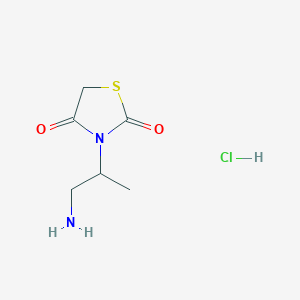

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride

Overview

Description

Thiazolidine-2,4-dione is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at the 1st position and nitrogen at the 3rd position, along with two carbonyl functional groups at the 2nd and 4th positions .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives have been extensively studied for their potential anticancer properties. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for designing new drug candidates. Researchers have been exploring various synthetic approaches to improve the selectivity, purity, product yield, and pharmacokinetic activity of these compounds for use in cancer therapy .

Antimicrobial Agents

The antimicrobial activity of thiazolidine derivatives is another significant area of research. These compounds have shown effectiveness against a range of microbial pathogens. The structural flexibility of thiazolidine allows for various substitutions, which can be optimized to target specific microbial enzymes or pathways, leading to the development of novel antimicrobial agents .

Antioxidant Properties

Thiazolidine derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial in preventing oxidative stress, which can lead to cellular damage and various diseases. The antioxidant potential of these compounds has been assessed using assays like the DPPH free radical scavenging assay, with some derivatives showing promising results .

Antidiabetic Applications

One of the well-known applications of thiazolidine derivatives is in the treatment of diabetes. These compounds, particularly thiazolidinediones (TZDs), are known to improve insulin resistance through activation of the PPAR-γ receptor. This mechanism of action has led to the development of TZDs as hypoglycemic agents, which are now a class of drugs used to manage type 2 diabetes .

Neuroprotective Effects

Thiazolidine derivatives have also been investigated for their neuroprotective effects. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage. The exact mechanisms are still being studied, but the potential for these compounds to serve as neuroprotective agents is an exciting avenue of research .

Anti-Inflammatory Activity

The anti-inflammatory activity of thiazolidine derivatives is another promising field. These compounds can modulate inflammatory pathways, reducing inflammation and its associated symptoms. This property is particularly beneficial in the development of treatments for chronic inflammatory diseases .

Each of these applications demonstrates the versatility and potential of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride in scientific research. The compound’s ability to interact with various biological targets makes it a highly prized moiety for developing next-generation drug candidates and multifunctional drugs .

Mechanism of Action

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name |

3-(1-aminopropan-2-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.ClH/c1-4(2-7)8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDQQPPAKMJLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C(=O)CSC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride | |

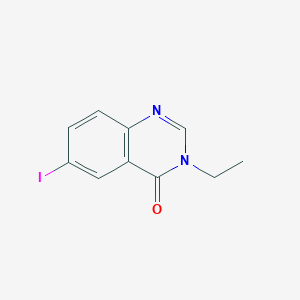

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)